molecular formula C12H16N2O B12825025 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol

Cat. No.: B12825025
M. Wt: 204.27 g/mol
InChI Key: FOSLDZQSUYNWIU-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol is a chemical compound characterized by the presence of an imidazole ring and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol typically involves the reaction of an imidazole derivative with a tolyl-containing reagent under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The tolyl group may also contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanol: Similar structure but with a phenyl group instead of a tolyl group.

    2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(p-tolyl)ethanol: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-(m-tolyl)ethanol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C12H16N2O/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12/h2-4,7,11,15H,5-6,8H2,1H3,(H,13,14)

InChI Key

FOSLDZQSUYNWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=NCCN2)O

Origin of Product

United States

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